6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-chlorophenyl)methyl]hexanamide
Description
This compound belongs to the quinazolinone family, characterized by a bicyclic core (quinazolin-4-one) substituted with a bromo group at position 6 and a sulfanylidene moiety at position 2.
Properties
CAS No. |
422288-29-7 |
|---|---|
Molecular Formula |
C21H21BrClN3O2S |
Molecular Weight |
494.83 |
IUPAC Name |
6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-chlorophenyl)methyl]hexanamide |
InChI |
InChI=1S/C21H21BrClN3O2S/c22-15-7-10-18-17(12-15)20(28)26(21(29)25-18)11-3-1-2-4-19(27)24-13-14-5-8-16(23)9-6-14/h5-10,12H,1-4,11,13H2,(H,24,27)(H,25,29) |
InChI Key |
AHHVVZZIPPMZQV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CNC(=O)CCCCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S)Cl |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-chlorophenyl)methyl]hexanamide is a synthetic compound belonging to the quinazolinone class, which has garnered significant attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structural framework characterized by:
- Quinazolinone core : Known for diverse biological activities.
- Bromo substituent : Enhances reactivity and biological interactions.
- Sulfanylidene group : Contributes to potential enzyme inhibition.
- Amide linkage : Facilitates interaction with biological targets.
The molecular formula is with a molecular weight of approximately 460.39 g/mol.
Anticancer Properties
Research indicates that quinazolinone derivatives, including this compound, exhibit significant anticancer properties. They are known to inhibit nicotinamide phosphoribosyltransferase (NAMPT), an enzyme crucial for NAD biosynthesis, leading to cytotoxic effects in various cancer cell lines. Studies have shown that compounds similar to 6-(6-bromo-4-oxo-2-sulfanylidene) can effectively induce apoptosis in cancer cells by modulating metabolic pathways associated with cancer growth and survival .
Enzyme Inhibition
The compound has demonstrated potential as an inhibitor of specific enzymes involved in cell signaling pathways. Preliminary studies suggest it could inhibit kinases or proteases, impacting various biological processes. For instance, its interaction with NAMPT suggests a mechanism where it disrupts metabolic processes essential for tumor growth .
The proposed mechanisms of action for 6-(6-bromo-4-oxo-2-sulfanylidene) include:
- Inhibition of NAMPT : Disrupting NAD biosynthesis leads to reduced energy availability in cancer cells.
- Modulation of Kinase Activity : Affecting cell signaling pathways that regulate proliferation and survival.
- Antimicrobial Effects : Potentially through enzyme inhibition in bacteria.
Case Studies and Research Findings
Comparison with Similar Compounds
Research Implications
- Structural Optimization : The hexanamide chain in the target compound may improve membrane permeability over shorter chains (e.g., ethenyl in Compound 1d).
- Halogen Effects : The 4-chlorophenyl group enhances target binding via hydrophobic interactions, as seen in TOMM6-inducing compounds .
- Biological Potential: Quinazolinones with sulfanylidene or thiazolidinone moieties show promise in neurodegenerative and infectious disease research, warranting further study of the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
